molecular formula C7H10Cl2N2 B14073650 (1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride

(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride

Cat. No.: B14073650
M. Wt: 193.07 g/mol
InChI Key: VIRAZLZJASSCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of chloropyridines. It is characterized by the presence of a chlorine atom attached to the pyridine ring and an amine group attached to the ethan-1-amine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine to produce 2-chloropyridine, which can then be further reacted to form the desired compound . Another method involves the use of pyridine-N-oxides, which can be chlorinated using phosphoryl chloride to yield 2-chloropyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Biological Activity

(1S)-1-(2-Chloropyridin-4-yl)ethan-1-amine hydrochloride, also known as 1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring, which significantly influences its reactivity and biological interactions. The presence of the amine group allows for various chemical modifications, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Its structure permits binding to these targets, modulating their activity and leading to various pharmacological effects.

Key Mechanisms Include:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing pathways related to neurological disorders.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may have implications in cancer therapy and other diseases.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Neuropharmacology : The compound has been explored for its potential in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Antitumor Activity : Similar compounds have shown antitumor properties; however, specific data on this compound's efficacy in cancer treatment is still limited.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its spectrum of activity against various pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(3-Chloropyridin-4-yl)ethan-1-amine HydrochlorideChlorine at position 3 instead of 2Potentially different receptor binding profiles
2-(2-Chloropyridin-4-yl)ethan-1-amine DihydrochlorideDifferent substitution pattern on pyridineMay exhibit distinct biological activities
1-(2-Methylpyridin-4-yl)ethan-1-amine DihydrochlorideMethyl group instead of chlorineVariation in lipophilicity affecting pharmacokinetics

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

Study 1: Neurotransmitter Interaction

A study demonstrated that compounds with similar structures could modulate dopamine receptor activity, suggesting potential applications in treating Parkinson's disease and other neurological conditions .

Study 2: Antimicrobial Efficacy

Research indicated that derivatives of chlorinated pyridines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, positioning this compound as a candidate for further antimicrobial development .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRAZLZJASSCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.